molecular formula C12H24O B15168195 (4R)-4,8-Dimethyldecanal CAS No. 632340-07-9

(4R)-4,8-Dimethyldecanal

Cat. No.: B15168195
CAS No.: 632340-07-9
M. Wt: 184.32 g/mol
InChI Key: XAUQKOJHYTYNRM-PIJUOVFKSA-N
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Description

(4R)-4,8-Dimethyldecanal is an organic compound with the molecular formula C12H24O. It is a chiral aldehyde, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is notable for its presence in various natural products and its applications in different fields, including fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R)-4,8-Dimethyldecanal typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-1-pentene and 1-octene.

    Hydroformylation: The key step involves the hydroformylation of 4-methyl-1-pentene to produce 4-methylpentanal. This reaction is catalyzed by a rhodium complex under high pressure of carbon monoxide and hydrogen.

    Aldol Condensation: The 4-methylpentanal undergoes aldol condensation with 1-octene in the presence of a base, such as sodium hydroxide, to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Catalyst Optimization: Using optimized catalysts to increase yield and selectivity.

    Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Utilizing distillation and crystallization techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions: (4R)-4,8-Dimethyldecanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Grignard reagents in anhydrous ether.

Major Products:

    Oxidation: 4,8-Dimethyldecanoic acid.

    Reduction: 4,8-Dimethyldecanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4R)-4,8-Dimethyldecanal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving aldehydes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is widely used in the fragrance and flavor industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of (4R)-4,8-Dimethyldecanal involves its interaction with specific molecular targets:

    Aldehyde Group Reactivity: The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, such as amino acids in proteins.

    Pathways Involved: It can participate in metabolic pathways involving aldehyde dehydrogenases and reductases, leading to its conversion into other bioactive compounds.

Comparison with Similar Compounds

(4R)-4,8-Dimethyldecanal can be compared with other similar compounds, such as:

    4,8-Dimethylnonanal: Similar structure but with one less carbon atom.

    4,8-Dimethyldodecanal: Similar structure but with one more carbon atom.

    4,8-Dimethylundecanal: Similar structure but with a different chain length.

Uniqueness:

    Chirality: The (4R) configuration imparts specific stereochemical properties that can influence its reactivity and interactions.

    Applications: Its unique odor profile makes it particularly valuable in the fragrance industry.

Properties

CAS No.

632340-07-9

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

(4R)-4,8-dimethyldecanal

InChI

InChI=1S/C12H24O/c1-4-11(2)7-5-8-12(3)9-6-10-13/h10-12H,4-9H2,1-3H3/t11?,12-/m1/s1

InChI Key

XAUQKOJHYTYNRM-PIJUOVFKSA-N

Isomeric SMILES

CCC(C)CCC[C@@H](C)CCC=O

Canonical SMILES

CCC(C)CCCC(C)CCC=O

Origin of Product

United States

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